

Structure-Activity Relationship of Cap-Dependent Endonuclease Inhibitors: A Technical Overview

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Compound of Interest

Compound Name: *Cap-dependent endonuclease-IN-12*

Cat. No.: *B12410010*

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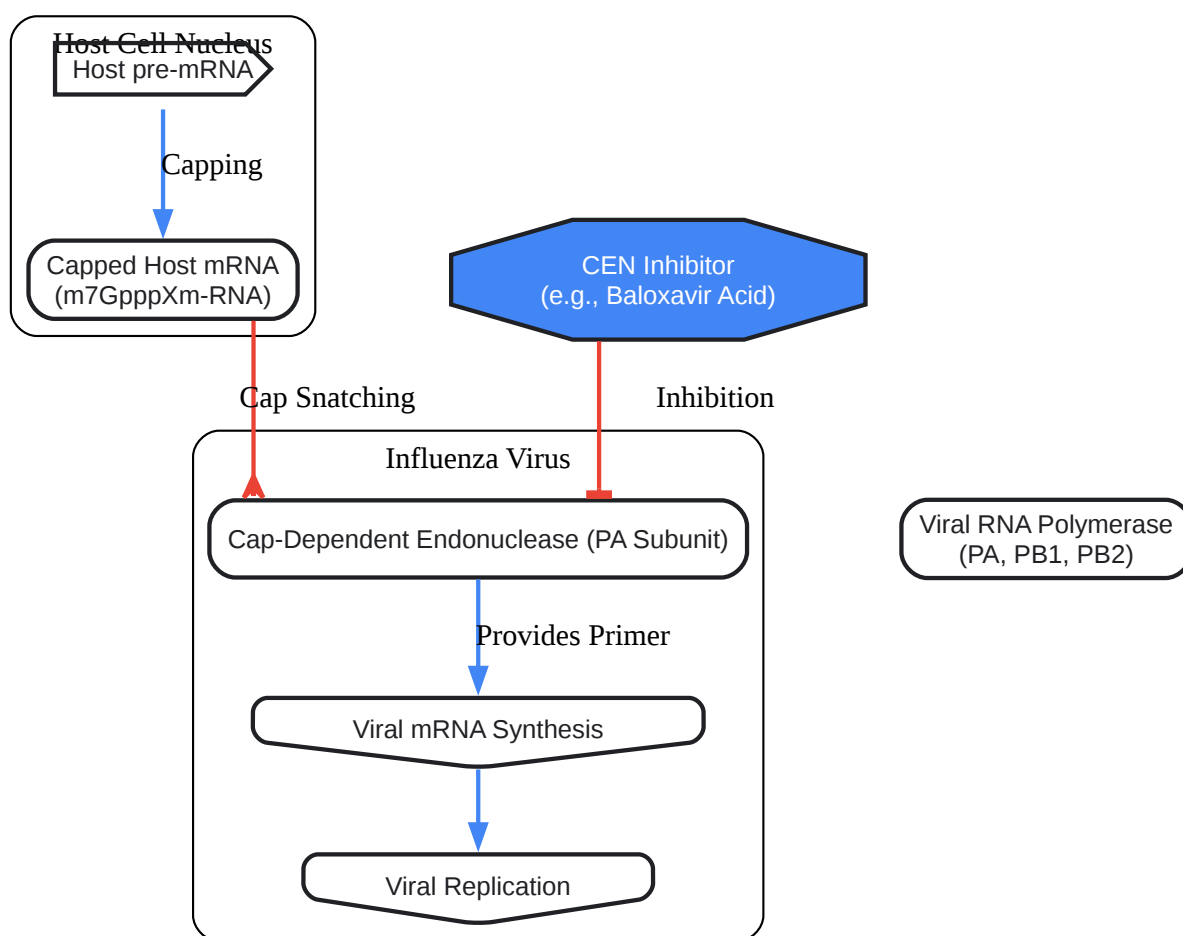
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "**Cap-dependent endonuclease-IN-12**" (CEN-IN-12). The following guide provides a comprehensive overview of the structure-activity relationships (SAR) for inhibitors of the cap-dependent endonuclease, drawing on established research of prominent compounds in this class, such as baloxavir acid and its derivatives. This information is intended for researchers, scientists, and drug development professionals.

Introduction: The Cap-Dependent Endonuclease as an Antiviral Target

The cap-dependent endonuclease (CEN), a crucial component of the influenza virus polymerase acidic (PA) protein, is a prime target for antiviral drug development.[1] This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to prime its own mRNA synthesis.[2] By inhibiting this process, viral replication can be effectively halted.[3] The active site of the CEN typically contains divalent metal ions, such as Mg^{2+} or Mn^{2+} , which are essential for its catalytic activity.[4] Consequently, many inhibitors are designed as metal-chelating molecules.[4][5]

Mechanism of Action of Cap-Dependent Endonuclease Inhibitors

Cap-dependent endonuclease inhibitors, such as the active form of baloxavir marboxil (baloxavir acid), exert their antiviral effect by binding to the active site of the endonuclease enzyme.^[6] This binding prevents the enzyme from performing its cap-snatching function, thereby inhibiting the initiation of viral mRNA transcription and subsequent viral replication.^[2] The specificity of these inhibitors for the viral enzyme, which has no human homolog, makes them an attractive therapeutic option.^[4]



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Caption: Mechanism of action of cap-dependent endonuclease inhibitors.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[7][8] For cap-dependent endonuclease inhibitors, SAR studies have revealed key structural features that govern their inhibitory activity. Much of the publicly available data centers on baloxavir acid and its analogs, as well as compounds targeting bunyaviruses.[9]

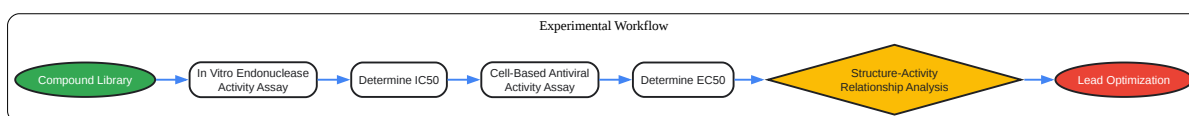
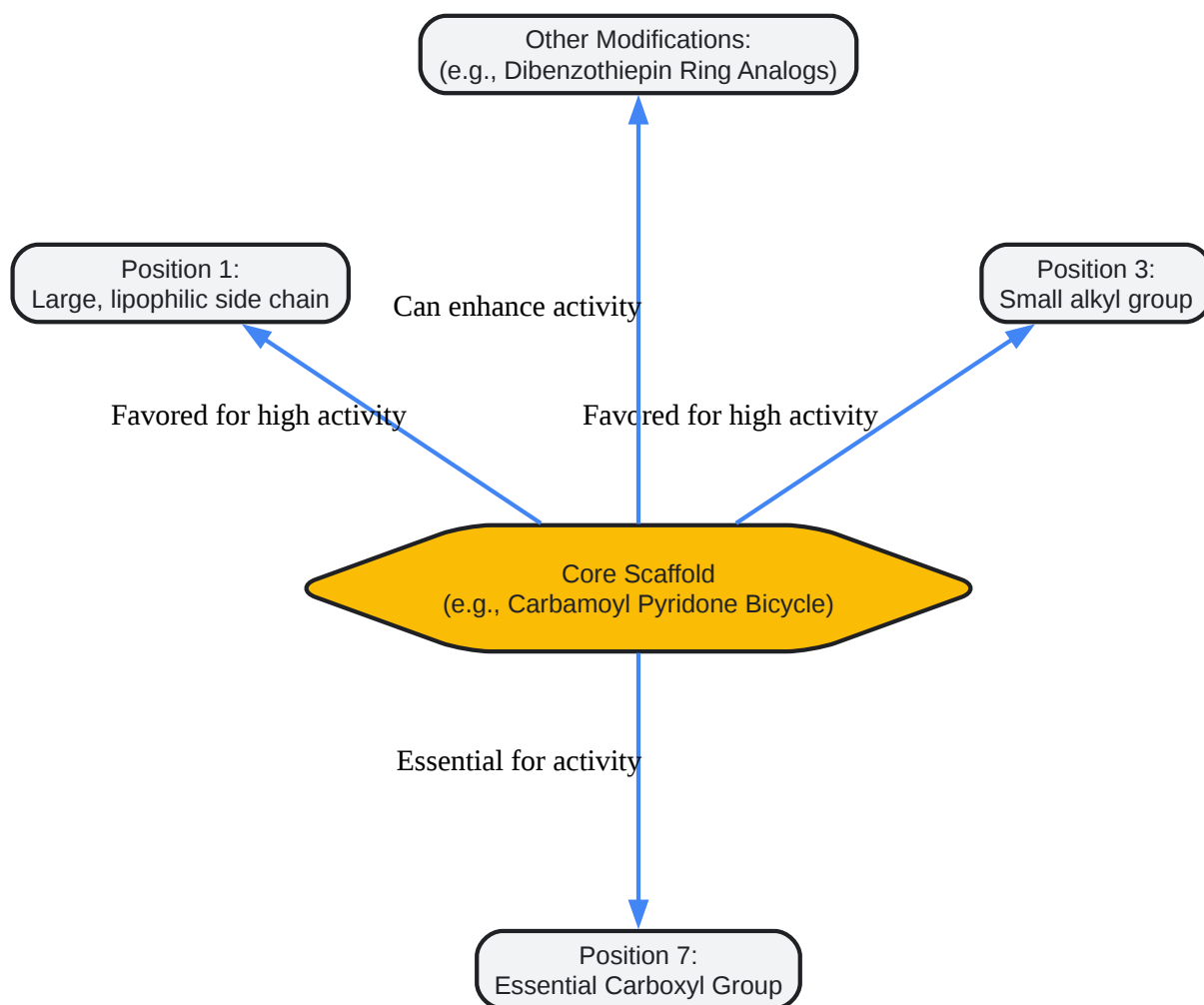
Core Scaffold and Metal-Chelating Moiety

A common feature of many potent CEN inhibitors is a scaffold capable of chelating the divalent metal ions in the enzyme's active site. For instance, in baloxavir acid derivatives, the carbamoyl pyridone bicycle (CAB) scaffold is crucial.[9] The 7-carboxyl group on this scaffold is essential for potent anti-bunyaviral activity, and its replacement with various bioisosteres leads to a reduction in activity.[5][9]

Substitutions on the Core Scaffold

Systematic modifications of the core structure have provided valuable insights into the SAR of these inhibitors.

- **Position 1:** Large, lipophilic side chains at the 1-position of the CAB scaffold are generally preferred for enhanced activity, a trend also observed with influenza CEN inhibitors.[9]
- **Position 3:** Small alkyl groups at the 3-position tend to result in high inhibitory activity.[9]
- **Dibenzothiepin Ring Modifications:** In a series of baloxavir derivatives, replacing the dibenzothiepin ring with diphenylmethyl groups containing chiral-center electron-withdrawing groups, dibenzocycloheptane, dihydrodibenzo[b,e]oxepin, or five-membered heterocycles with aryl substitutions enhanced the inhibitory effect on the endonuclease.[10][11]



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References

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of anti-bunyaviral cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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